Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane
CAS No.: 1363380-67-9
Cat. No.: VC0059434
Molecular Formula: C13H24N2O2
Molecular Weight: 240.347
* For research use only. Not for human or veterinary use.
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane - 1363380-67-9](/images/no_structure.jpg)
Specification
CAS No. | 1363380-67-9 |
---|---|
Molecular Formula | C13H24N2O2 |
Molecular Weight | 240.347 |
IUPAC Name | tert-butyl (1R,5S)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Standard InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3/t9?,10-,11+ |
Standard InChI Key | WVEPNZWEHKIHOM-FGWVZKOKSA-N |
SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Identification
Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane is known by several chemical designations in the scientific literature. The compound features a bicyclic framework with strategically positioned functional groups that contribute to its chemical reactivity and biological significance.
There appears to be some variation in chemical identification numbers associated with this compound, which may reflect minor structural variations or different registration entries for essentially the same molecule. The compound has been referenced under both CAS numbers 1363380-67-9 and 599165-35-2 in different chemical databases.
Physical and Chemical Characteristics
The compound possesses specific physicochemical properties that influence its behavior in biological systems and chemical reactions.
The compound's relatively high boiling point and flash point values indicate its thermal stability, while its LogP value suggests moderate lipophilicity that may facilitate passage across biological membranes including the blood-brain barrier – a crucial property for compounds targeting central nervous system conditions.
Structural Identifiers
The molecular structure can be precisely represented using various chemical notation systems:
Identifier Type | Value |
---|---|
SMILES | CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N |
InChI | InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3 |
InChIKey | WVEPNZWEHKIHOM-UHFFFAOYSA-N |
The structure features a 9-azabicyclo[3.3.1]nonane skeleton with an amino group at the 3-position (exo orientation) and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 9.
Synthetic Applications and Chemical Behavior
Researchers should implement appropriate laboratory safety protocols when working with this compound, including:
-
Wearing appropriate personal protective equipment including gloves, lab coat, and safety glasses
-
Working in well-ventilated areas or under fume hoods
-
Avoiding direct contact with skin and preventing inhalation of dust or vapors
-
Properly disposing of waste materials according to institutional and local regulations
Storage Parameter | Recommendation |
---|---|
Short-term Storage | -4°C (1-2 weeks) |
Long-term Storage | -20°C (1-1800 years) |
Container Type | Airtight container protected from light and moisture |
Proper storage conditions are essential for maintaining the high purity needed for research applications, as degradation or contamination could compromise experimental results.
The high cost and specialized applications indicate that this compound is primarily utilized in advanced research settings rather than as a bulk chemical.
Research Applications
Current research involving Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane focuses on several areas:
-
Development of novel therapeutics for neurodegenerative disorders, particularly Alzheimer's and Parkinson's diseases
-
Investigation of interactions with specific neurotransmitter systems and receptors
-
Structure-activity relationship studies to understand how structural modifications affect biological activity
-
Development of new synthetic methodologies for related bicyclic systems
Future Research Directions
The ongoing exploration of Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane continues to yield insights into its potential applications. Future research directions may include:
-
Optimization of synthetic routes to improve yield and purity while reducing production costs
-
Development of targeted drug delivery systems utilizing this scaffold
-
Exploration of additional therapeutic applications beyond current CNS targets
-
Investigation of structural analogs with modified pharmacokinetic properties
-
Computational studies to better understand binding interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume